Molecular Weight Advantage: Lowest MW Among Common N-Substituted Analogs in the Series
With a molecular weight of 365.4 g/mol, the target compound is 68–90 Da lighter than its N-cyclopentyl (MW 433.5), N-cyclohexyl (MW 447.5), and N-benzyl (MW 455.5) analogs [1][2][3]. This lower MW positions it more favorably within lead-like chemical space (commonly defined as MW ≤ 350–400 Da).
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 365.4 |
| Comparator Or Baseline | N-benzyl analog: 455.5; N-cyclohexyl analog: 447.5; N-cyclopentyl analog: 433.5 |
| Quantified Difference | 68–90 Da lower (15–20% reduction) |
| Conditions | Computed by PubChem 2.2 (PubChem release 2025.09.15) |
Why This Matters
In lead optimization, each 50 Da increase in MW correlates with reduced passive permeability and oral bioavailability potential; the target compound's lower MW offers a preferable starting point for hit-to-lead campaigns.
- [1] PubChem. 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide. CID 18563533. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. N-benzyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide. CID 18563555. National Center for Biotechnology Information. Accessed April 2026. View Source
- [3] PubChem. N-cyclohexyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide. CID 18563554. National Center for Biotechnology Information. Accessed April 2026. View Source
